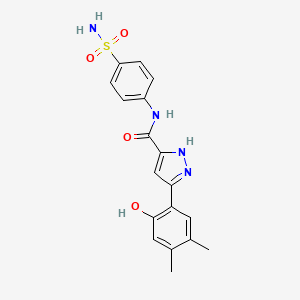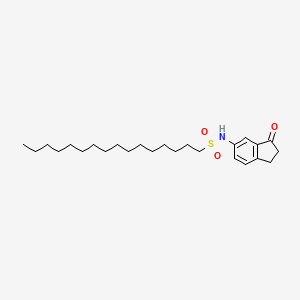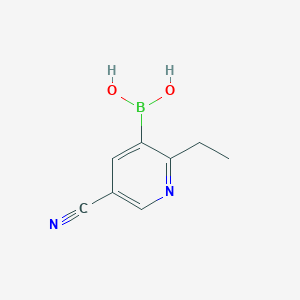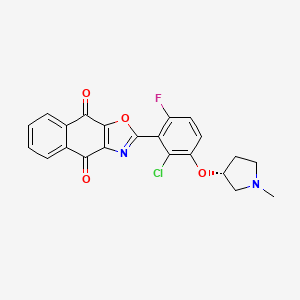
Otub1/usp8-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Otub1/usp8-IN-1 is a potent dual inhibitor targeting the deubiquitinases OTUB1 and USP8. These enzymes play crucial roles in the regulation of protein ubiquitination, a process essential for maintaining protein homeostasis within cells. This compound has shown significant potential in cancer research due to its ability to inhibit the activity of both OTUB1 and USP8 with high specificity and potency .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Otub1/usp8-IN-1 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound follows standardized protocols to ensure high purity and yield. This involves large-scale synthesis using optimized reaction conditions, followed by purification processes such as crystallization or chromatography. The compound is then subjected to rigorous quality control measures to confirm its chemical identity and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Otub1/usp8-IN-1 primarily undergoes reactions typical of organic compounds, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy or reduce potential side effects .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pH levels, and solvent systems to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products are typically analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structure and purity .
Applications De Recherche Scientifique
Otub1/usp8-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been used to study the role of deubiquitinases in tumor progression and to develop potential therapeutic strategies. The compound has also been investigated for its effects on protein homeostasis, immune response, and DNA damage repair .
Mécanisme D'action
The mechanism of action of Otub1/usp8-IN-1 involves the inhibition of the deubiquitinases OTUB1 and USP8. By binding to these enzymes, the compound prevents them from removing ubiquitin molecules from target proteins. This inhibition disrupts the ubiquitination process, leading to the accumulation of ubiquitinated proteins and subsequent cellular effects. The molecular targets and pathways involved include the regulation of protein stability, activity, and localization .
Comparaison Avec Des Composés Similaires
Otub1/usp8-IN-1 is unique in its dual inhibition of both OTUB1 and USP8, which sets it apart from other deubiquitinase inhibitors that typically target a single enzyme. Similar compounds include inhibitors of other deubiquitinases such as USP1, USP2, and USP7. this compound’s ability to simultaneously inhibit two key deubiquitinases makes it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C22H16ClFN2O4 |
|---|---|
Poids moléculaire |
426.8 g/mol |
Nom IUPAC |
2-[2-chloro-6-fluoro-3-[(3R)-1-methylpyrrolidin-3-yl]oxyphenyl]benzo[f][1,3]benzoxazole-4,9-dione |
InChI |
InChI=1S/C22H16ClFN2O4/c1-26-9-8-11(10-26)29-15-7-6-14(24)16(17(15)23)22-25-18-19(27)12-4-2-3-5-13(12)20(28)21(18)30-22/h2-7,11H,8-10H2,1H3/t11-/m1/s1 |
Clé InChI |
HXIYHNFNCGXLAU-LLVKDONJSA-N |
SMILES isomérique |
CN1CC[C@H](C1)OC2=C(C(=C(C=C2)F)C3=NC4=C(O3)C(=O)C5=CC=CC=C5C4=O)Cl |
SMILES canonique |
CN1CCC(C1)OC2=C(C(=C(C=C2)F)C3=NC4=C(O3)C(=O)C5=CC=CC=C5C4=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




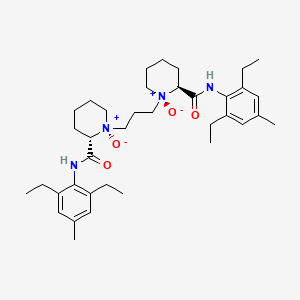
![2,4-Dihydro-5-[(phenylmethoxy)methyl]-4-(3-pyridinyl)-3H-1,2,4-triazole-3-thione](/img/structure/B14080116.png)
![Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14080118.png)
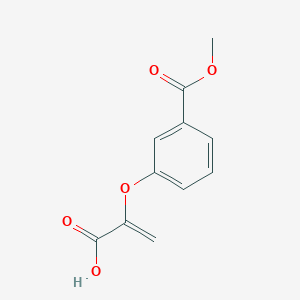

![7-[(7-Methoxy-3,7-dimethyl-2,5-octadienyl)oxy]-2H-](/img/structure/B14080149.png)


